3-甲基-1,2,3-苯并三唑-4(3H)-酮
描述
3-Methyl-1,2,3-benzotriazin-4(3H)-one, also known as 3-Methyl-1,2,3-benzotriazin-4(3H)-one, is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methyl-1,2,3-benzotriazin-4(3H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methyl-1,2,3-benzotriazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1,2,3-benzotriazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和物理化学性质
- 合成和性质: 3-甲基-1,2,3-苯并三唑-4(3H)-酮是从1,2,3-苯并三唑-4(3H)-酮合成的,重点关注其独特的物理化学性质,可能与高极性结构 (Boulton & Devi, 1988) 相关。
能量学和结构
- 热力学和互变异构体: 一项全面的实验和计算研究探讨了1,2,3-苯并三唑-4(3H)-酮的能量学。这包括检查其生成焓以及不同互变异构体之间结构和能量的关系 (Miranda et al., 2011)。
有机合成
- 异喹啉合成: 一项研究展示了在合成异喹啉中使用1,2,3-苯并三唑-4(3H)-酮,采用镍催化的去氮炔烷插入过程 (Miura et al., 2008)。
抗惊厥活性
- 抗惊厥潜力: 对3-苄基-1,2,3-苯并三唑-4(3H)-酮的研究突出了它们在特定动物模型中的合成和抗惊厥活性评估 (Komet, 1997)。
环境化学
- 光降解研究: 对有机磷杀虫剂阿津磷的光降解进行调查,确定了1,2,3-苯并三唑-4(3H)-酮是一个主要的降解产物。这项研究提供了有关环境行为和降解途径的见解 (Ménager等,2007)。
药物化学
- 肽偶联试剂: 3-(二乙氧磷酰氧基)-1,2,3-苯并三唑-4(3H)-酮被确认为肽合成的有效偶联试剂,具有稳定性和抗旋光异构化的优势 (Fan et al., 1996)。
高级合成技术
- Cp*Co(III)催化的酰胺化: 报告了使用Cp*Co(III)催化剂进行苯甲酰胺的酰胺化方法,导致1,2,3-苯并三唑-4(3H)-酮衍生物的合成。这种高效的一锅法程序对于其在制药和农业领域的潜在应用具有重要意义 (Chirila等,2018)。
化学分解和反应
- 热分解和重排: 对3-芳基和3-烯基-1,2,3-苯并三唑-4(3H)-酮的热解研究揭示了它们在不同条件下的分解和重排,形成类似9-吖啶酮和苯基酰胺的化合物 (Barker et al., 1979)。
分子对接和生物评价
- 药物设计潜力: 合成、分子对接和生物评价含有苯并三唑酮环系统的化合物展示了它们在药物设计中的潜力,特别是在抗菌和抗癌药物的开发中 (Rayes et al., 2019)。
安全和危害
属性
IUPAC Name |
3-methyl-1,2,3-benzotriazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-8(12)6-4-2-3-5-7(6)9-10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULPOPGFJIOHMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176850 | |
Record name | 3-Methylbenzotriazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22305-44-8 | |
Record name | 3-Methylbenzotriazin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022305448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22305-44-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylbenzotriazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Methylbenzotriazinone compare to the antitumor drug Temozolomide in terms of metabolism?
A: While both compounds share structural similarities, their metabolic pathways differ. Research shows that 3-Methylbenzotriazinone undergoes metabolism by hepatic microsomes, producing benzotriazinone and a hydrophilic metabolite []. In contrast, Temozolomide does not exhibit metabolism by liver fractions, relying primarily on chemical decomposition for its in vitro and in vivo disposition []. This difference in metabolism could contribute to variations in their pharmacokinetic profiles and potential therapeutic applications.
Q2: How does the reactivity of 3-Methylbenzotriazinone with Grignard reagents differ from that of other 1,2,3-benzotriazines?
A: Studies indicate that while alkyl Grignard reagents typically attack 1,2,3-benzotriazines at the N-2 position, the reaction with 3-Methylbenzotriazinone can vary depending on the Grignard reagent used []. For instance, ethylmagnesium iodide targets the N-2 position of 3-Methylbenzotriazinone []. Interestingly, methylmagnesium iodide exhibits a different behavior, adding to the C-4 position instead. This reaction ultimately leads to the formation of 3,4-dihydro-4-methylene-3-methyl-1,2,3-benzotriazine after dehydration []. This highlights the influence of steric and electronic factors on the regioselectivity of Grignard reactions with this specific benzotriazine derivative.
Q3: What insights does the study of urinary metabolites of Temozolomide in humans and mice provide?
A: Research analyzing the urinary metabolites of Temozolomide in humans and mice identified two acidic metabolites []. Metabolite I, found in mice urine, remains unidentified but exhibits an intact NNN linkage with metabolism occurring at the N3 methyl group []. In contrast, Metabolite II, detected in human urine, was identified as the 8-carboxylic acid derivative of Temozolomide []. Interestingly, in vitro cytotoxicity assays revealed that only Metabolite II possessed cytotoxic properties, while Metabolite I did not []. These findings underscore the importance of investigating species-specific metabolic pathways and highlight the potential varying pharmacological activities of drug metabolites.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。